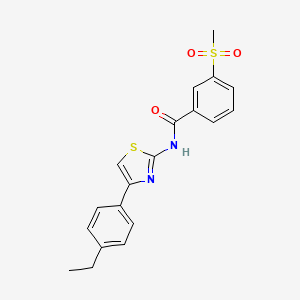

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-3-13-7-9-14(10-8-13)17-12-25-19(20-17)21-18(22)15-5-4-6-16(11-15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDZRGYNFNEJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, have been studied for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxicity against various cancer cell lines.

- Case Study: A study on related thiazole compounds demonstrated that certain derivatives showed strong selectivity against human lung adenocarcinoma cells (A549) with IC50 values indicating effective inhibition of cell growth . The presence of specific substituents on the thiazole ring has been linked to enhanced anticancer activity.

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative 1 | A549 | 23.30 ± 0.35 | |

| Thiazole Derivative 2 | U251 (glioblastoma) | Not specified |

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against various pathogens. Thiazole derivatives have been identified as potential candidates for developing new antimicrobial agents due to their ability to inhibit bacterial growth.

- Case Study: A recent investigation reported that thiazole derivatives were equipotent to established antibiotics like chloramphenicol against Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL . This suggests a potential for these compounds in treating resistant bacterial infections.

| Compound | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| Thiazole Derivative 1 | 3.125 | S. aureus | |

| Thiazole Derivative 2 | 6.25 | B. thuringiensis |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole compounds is crucial for optimizing their therapeutic efficacy. Modifications in the thiazole ring or substituents can significantly influence biological activity.

Mechanism of Action

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with several benzamide-thiazole derivatives reported in recent literature. Below is a detailed comparison based on substituents, synthesis routes, and physicochemical properties.

Core Structural Analogues

3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) Structure: Differs by replacing the 4-ethylphenyl group with a pyridin-3-yl moiety on the thiazole ring. Synthesis: Synthesized via coupling of 3-(methylsulfonyl)benzoic acid with 2-amino-4-(pyridin-3-yl)thiazole using EDCI/HOBt in CH₂Cl₂ . Key Data: Characterized by ¹H NMR (δ 8.5–7.2 ppm for aromatic protons) and LC-MS (MW = 359.4 g/mol).

N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide (7d) Structure: Lacks the methylsulfonyl group and features a pyridin-2-yl substituent. Synthesis: Prepared via similar coupling methods using benzoic acid and 2-amino-4-(pyridin-2-yl)thiazole . Key Data: ¹H NMR shows distinct pyridyl proton signals (δ 8.6–7.1 ppm) .

3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Structure: Incorporates a morpholinomethyl group on the thiazole and dichloro-substituted benzamide. Key Data: Melting point 168–170°C; HRMS confirms molecular ion [M+H]⁺ at 513.1 .

Substituent-Driven Comparisons

- Methylsulfonyl vs. Ethylsulfonyl :

- Aryl vs.

Spectral and Analytical Data

*Calculated molecular weight based on formula.

Biological Activity

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 342.43 g/mol

This structure features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have been shown to inhibit various cancer cell lines effectively. A study reported that certain thiazole-based compounds had IC values lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects against cancer cells.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | Bcl-2 inhibition |

| Compound B | HT29 | 1.98 ± 1.22 | Apoptosis induction |

| This compound | MCF-7 | TBD | TBD |

Studies have suggested that the presence of electron-donating groups on the phenyl ring enhances the anticancer activity of these compounds. The methylsulfonyl group in this compound may contribute to its effectiveness by improving solubility and bioavailability.

2. Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Some studies indicate that compounds similar to this compound exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 30 |

| This compound | TBD | TBD |

The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer activity against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability compared to control groups, suggesting potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that specific modifications to the thiazole ring enhanced antibacterial activity, with this compound showing promising results against resistant strains.

Q & A

Q. Key factors affecting yield :

- Reaction time and temperature : Prolonged reflux (e.g., 30 mins in ethanol) improves cyclization efficiency .

- Catalyst use : Transition metal catalysts (e.g., LiH in DMF) enhance acylation steps .

- Purification : Recrystallization from ethanol or ethyl acetate increases purity .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic

Q. Advanced considerations :

- Dynamic solubility testing : Solubility in DMSO/PBS buffers predicts bioavailability .

- X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives .

How does the methylsulfonyl group influence the compound’s bioactivity and metabolic stability?

Advanced

The -SO₂Me group:

- Enhances metabolic stability : Reduces hepatic clearance by resisting oxidative metabolism compared to -SMe analogs .

- Modulates target binding : Polar interactions with enzyme active sites (e.g., kinases or proteases) improve inhibitory potency .

- Increases lipophilicity : LogP values rise by ~0.5–1.0 units, enhancing membrane permeability .

Q. Methodological validation :

- Comparative SAR studies : Replace -SO₂Me with -SMe or -CF₃ to assess activity shifts .

- Microsomal stability assays : Incubate with liver microsomes to quantify metabolic half-life .

What strategies address contradictory bioactivity data across cell-based assays?

Advanced

Discrepancies may arise from:

- Cell line variability : Test across multiple lines (e.g., NCI-60 panel) to identify selective activity .

- Solubility limitations : Use co-solvents (e.g., 0.1% DMSO) or nanoformulations to improve bioavailability .

- Off-target effects : Employ CRISPR screening or proteomics to identify secondary targets .

Q. Case example :

- Melanoma vs. breast cancer selectivity : Adjust substituents (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) to refine specificity .

How can computational modeling guide the design of derivatives with improved target affinity?

Q. Advanced

- Docking studies : Use AutoDock Vina to predict binding poses with targets like cyclophilins or tyrosine kinases .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. Validation :

- Synthesize top-scoring analogs : Prioritize derivatives with predicted ΔG < -8 kcal/mol .

- In vitro testing : Compare computational predictions with kinase inhibition assays .

What are the critical steps in scaling up synthesis while maintaining reproducibility?

Q. Advanced

- Continuous flow synthesis : Reduces batch variability and improves heat management for thiazole formation .

- In-line analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate purity .

- Quality control : Use LC-MS at each step to detect byproducts (e.g., over-oxidized sulfones) .

Q. Case study :

- Grignard reagent addition : Optimize stoichiometry (0.80 mole) and temperature (0–5°C) to prevent side reactions .

How does the 4-ethylphenyl substituent impact pharmacokinetics compared to other aryl groups?

Q. Advanced

Q. Methodology :

What are the best practices for evaluating off-target toxicity in preclinical studies?

Q. Advanced

Q. Mitigation strategies :

- Structural modifications : Replace basic amines (e.g., piperazine) with neutral groups to reduce hERG binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.